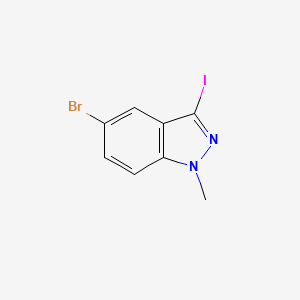

![molecular formula C21H12ClF3N4S B3038526 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5,6-diphenyl-1,2,4-triazine CAS No. 866133-97-3](/img/structure/B3038526.png)

3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5,6-diphenyl-1,2,4-triazine

Overview

Description

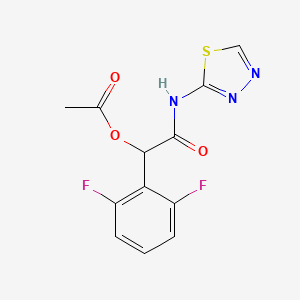

The compound “3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5,6-diphenyl-1,2,4-triazine” is a complex organic molecule that contains several functional groups. It has a 1,2,4-triazine ring which is a type of heterocyclic compound. This ring is substituted with a sulfanyl group that is connected to a pyridine ring. The pyridine ring is further substituted with a chloro and a trifluoromethyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyridine ring, followed by the introduction of the chloro and trifluoromethyl groups. The sulfanyl group could then be attached, followed by the formation of the 1,2,4-triazine ring .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The presence of the nitrogen atoms in the 1,2,4-triazine and pyridine rings would likely result in these rings being planar. The sulfanyl group would likely have a tetrahedral geometry .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The pyridine ring is aromatic and would therefore be relatively stable, but could potentially undergo electrophilic substitution reactions. The trifluoromethyl group is electron-withdrawing, which could make the compound more susceptible to nucleophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the aromatic rings and the polar functional groups could result in the compound having a relatively high boiling point and being soluble in polar solvents .Scientific Research Applications

Synthesis and Molecular Structure

One study involved the synthesis of mononuclear cations using 5,6-diphenyl-3-(pyridine-2-yl)-1,2,4-triazine (pdpt) and various chloro complexes. X-ray crystal structure analyses revealed a typical piano-stool geometry around the metal center and a network of intermolecular interactions in the crystal packing (Therrien, Saïd-Mohamed, & Süss-Fink, 2008).

Chiral Oxazoline Ligands Synthesis

Chiral ligands containing 5,6-diphenyl-3-{3-[(4S/R)-4-R/Ar-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl}amino-1,2,4-triazines and their analogs were synthesized. These ligands were screened as chiral ligands in the copper-catalyzed enantioselective nitroaldol reaction (Wolińska, 2016).

Antimicrobial Evaluation

New polyheterocyclic systems containing 1,2,4-triazine moiety were synthesized and screened for their antimicrobial activity. These compounds showed promise as antimicrobial agents (Abdel-Monem, 2010).

Oxidative Coupling Reactions

A study demonstrated the synthesis of 3-(pyridin-2-yl)dihydro-1,2,4-triazinone and its reaction with dichlorobis(benzonitrile)palladium(II). The resulting compounds were characterized by spectral data and X-ray crystallography (El-Abadelah, Hodali, Zreid, & Awwadi, 2018).

DNA Interactions of Cobalt(III) Complexes

Cobalt(III) complexes with asymmetric ligands, including 3-(pyridine-2-yl)-5,6-diphenyl-as-triazine, were synthesized and characterized. Their binding with calf thymus DNA (CT-DNA) was investigated, indicating the potential for DNA interaction studies (Wang et al., 2004).

Sulfonated Zinc-Triazine Complexes

Novel sulfonated zinc-triazine complexes were synthesized and characterized. These complexes showed potential for biological applications, particularly in binding with bovine serum albumin (BSA) (Abeydeera, Perera, & Perera, 2018).

Anion–π and Lone Pair–π Interactions

Studies on 1,3,5-triazine-based ligands have shown their proficiency in generating anion–π and lone pair–π interactions in their coordination compounds. This research is significant in the study of non-covalent bonds and supramolecular chemistry (Costa et al., 2010).

Safety and Hazards

Future Directions

The compound “3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5,6-diphenyl-1,2,4-triazine” could potentially be of interest in the field of medicinal chemistry, given the known biological activity of many triazine and pyridine derivatives. Future research could explore its potential uses in this area .

Mechanism of Action

Target of Action

Compounds with a trifluoromethyl group have been reported to exhibit improved drug potency toward enzymes such as reverse transcriptase .

Mode of Action

It’s known that the trifluoromethyl group can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein, enhancing its inhibitory activity .

Biochemical Pathways

It’s known that similar compounds have been used to investigate regioexhaustive functionalization .

Pharmacokinetics

The trifluoromethyl group is known to significantly impact the chemical reactivity, physico-chemical behavior, and biological activity , which could influence the compound’s bioavailability.

Result of Action

It’s known that similar compounds have shown inhibitory activity toward certain enzymes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. The fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .

Biochemical Analysis

Biochemical Properties

3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5,6-diphenyl-1,2,4-triazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics . The interaction with cytochrome P450 enzymes occurs through binding to the active site, leading to inhibition of enzyme activity and subsequent effects on metabolic pathways. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, potentially modulating their activity and influencing cellular responses.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. By modulating this pathway, the compound can impact cell growth and survival. Furthermore, changes in gene expression induced by this compound can lead to alterations in the production of proteins involved in metabolic processes, thereby affecting cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The binding interactions with enzymes, such as cytochrome P450, result in inhibition of enzyme activity, which can alter the metabolism of various substrates. Additionally, the compound may activate or inhibit other signaling proteins, leading to downstream effects on cellular processes. Changes in gene expression induced by this compound can further modulate cellular functions by altering the levels of specific proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function . This compound has shown stability under certain conditions, but it may degrade over time, leading to changes in its biochemical properties and interactions. Long-term studies have indicated that prolonged exposure to this compound can result in sustained inhibition of enzyme activity and persistent changes in gene expression, which may have lasting effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit therapeutic effects by modulating enzyme activity and cellular signaling pathways. At higher doses, it may cause toxic or adverse effects, such as hepatotoxicity or nephrotoxicity, due to excessive inhibition of metabolic enzymes and disruption of cellular homeostasis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions. These metabolic processes result in the formation of metabolites that may retain biological activity or be further processed for excretion. The interaction with metabolic enzymes can also affect the levels of other metabolites, influencing overall metabolic flux.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms, where it may bind to intracellular proteins that facilitate its localization and accumulation. The distribution within tissues depends on factors such as tissue permeability, blood flow, and the presence of specific transporters. The compound’s localization within cells can influence its activity and interactions with target biomolecules.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes involved in its metabolism. The subcellular localization can also affect the compound’s interactions with other biomolecules, influencing its overall biochemical effects.

properties

IUPAC Name |

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5,6-diphenyl-1,2,4-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12ClF3N4S/c22-16-11-15(21(23,24)25)12-26-19(16)30-20-27-17(13-7-3-1-4-8-13)18(28-29-20)14-9-5-2-6-10-14/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RODYYVCYQDKXEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=NC(=N2)SC3=C(C=C(C=N3)C(F)(F)F)Cl)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12ClF3N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201137737 | |

| Record name | 3-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]thio]-5,6-diphenyl-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201137737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

866133-97-3 | |

| Record name | 3-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]thio]-5,6-diphenyl-1,2,4-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866133-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]thio]-5,6-diphenyl-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201137737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chlorofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B3038444.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3038447.png)

![4-[(4-Allyl-2-methoxyphenoxy)methyl]benzenecarbonitrile](/img/structure/B3038448.png)

![5-(4-Cyclohexylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3038449.png)

![2-(7-Chloro-3-cyano-5-methylpyrazolo[1,5-a]pyrimidin-6-yl)ethyl acetate](/img/structure/B3038451.png)

![(E)-3-(4-bromoanilino)-1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B3038452.png)

![3,3-Bis[(6-chloro-3-pyridinyl)methyl]-2,4-pentanedione](/img/structure/B3038454.png)

![3-Chloro-5-[(2-cyanoethyl)(methyl)amino]-4-isothiazolecarbonitrile](/img/structure/B3038464.png)

![2-(4-chlorophenyl)-4-[(E)-1-(dimethylamino)ethylidene]-1,3-oxazol-5(4H)-one](/img/structure/B3038465.png)